Biphenamine hydrochloride
Overview
Description
Biphenamine hydrochloride is a chemical compound with the molecular formula C19H24ClNO3 and a molecular weight of 349.85 g/mol . It is also known by other names such as Xenysalate hydrochloride and 2-(diethylamino)ethyl 2-hydroxy-3-biphenylcarboxylate hydrochloride . This compound is primarily used in biochemical research and has various applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenamine hydrochloride can be synthesized through the esterification of 2-hydroxy-3-biphenylcarboxylic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions and using a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Biphenamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Biphenamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a tool for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of biphenamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Xenysalate hydrochloride
- 2-(diethylamino)ethyl 2-hydroxy-3-biphenylcarboxylate hydrochloride
- Sebaklen
Uniqueness
Biphenamine hydrochloride is unique due to its specific structural features, such as the presence of both a biphenyl group and a diethylaminoethyl ester moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15;/h5-12,21H,3-4,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBPBOICXYUQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063949 | |
Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-62-3 | |
Record name | Biphenamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5560-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenamine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xenysalate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIPHENAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN4KYJ0C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.